molecular formula C16H11Cl2NOS B1420715 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-82-5

7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420715
M. Wt: 336.2 g/mol
InChI Key: MBBRKRFJOZLRFM-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (7-Cl-8-Me-2-MTQ-4-Cl) is a compound of interest in the scientific community due to its potential applications in various research fields. This compound is an organochlorine compound belonging to the class of quinoline-4-carbonyl chloride derivatives, which has been identified as a promising substrate for a variety of biochemical reactions. In

Scientific Research Applications

Algicidal Activity

  • Compounds structurally related to 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride have demonstrated algicidal activities. For instance, specific derivatives, including 5-alkoxy-8-chloro-4,6-dihydro-1-methyl-4-oxo-3-(2-thienyl)-1H-1,2-diazepino[3,4-b]-quinoxalines, have shown effectiveness against algae like Selenastrum capricornutum and Nitzchia closterium (Kim et al., 2000).

Synthetic Routes for Heterocyclic Compounds

  • The chemical has been used in the synthesis of various heterocyclic compounds. For example, transformations involving thieno[3,2-b]pyridines from N-oxide precursors, yielding chloro derivatives, have been explored. These synthetic routes are significant for developing novel compounds with potential biological activities (Klemm et al., 1985).

Tautomeric Equilibria in Quinoxalines

  • The compound has been involved in studies exploring tautomeric equilibria in side-chained quinoxalines. This research is crucial in understanding the structural dynamics and potential reactivity of such compounds in various chemical environments (Kurasawa et al., 1994).

Synthesis of Heterocyclic Compounds with Thieno[2,3-b]quinoline Moiety

  • Research on the synthesis of new heterocyclic compounds containing thieno[2,3-b]quinoline moiety, which shares structural similarities with the compound , has been carried out. This work is significant in the development of new compounds with potential therapeutic applications (Abdel-rahman et al., 1991).

properties

IUPAC Name

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRKRFJOZLRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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